2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid
Description
This compound is a bicyclic amino acid derivative featuring a bicyclo[3.2.1]octane core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent at the 4-position. Its molecular formula is C₂₃H₂₃NO₄ (MW: 377.44 g/mol), and it is cataloged under CAS 2913403-12-8 . The bicyclo[3.2.1]octane framework provides a unique balance of rigidity and conformational flexibility, making it valuable in medicinal chemistry as a building block for drug discovery, particularly in peptide mimetics and protease inhibitors. The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-10(11(15)16)8-4-5-9(14)6-8/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXFRLSZGCTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CCC1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of the Azabicyclo Amine
A common approach involves reacting the free amine of 2-azabicyclo[3.2.1]octane-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, yielding the Boc-protected intermediate. Optimal conditions include anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%.
Case Study :
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Substrate : 2-Azabicyclo[3.2.1]octane-4-carboxylic acid (1.0 equiv)
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Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 25°C, 12 h
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Yield : 89%
Dihydroxylation and Oxidative Cleavage Approach
The construction of the azabicyclo[3.2.1]octane ring system often begins with norbornene-derived precursors. A key method involves dihydroxylation followed by oxidative cleavage to generate dialdehydes, which undergo reductive amination to form the bicyclic core.
Dihydroxylation with Osmium Tetroxide
Norbornene β-amino esters are treated with OsO₄ and N-methylmorpholine-N-oxide (NMO) in acetone/water to install vicinal diols. This step proceeds via syn-dihydroxylation, producing a single diastereomer due to the rigidity of the norbornene framework.
Example Protocol :
Oxidative Cleavage and Reductive Amination
The diol intermediate is cleaved with NaIO₄ to form a dialdehyde, which undergoes reductive amination with benzylamine and NaBH₃CN to cyclize into the azabicyclo[3.2.1]octane skeleton. Acidic workup ensures protonation of the amine, facilitating ring closure.
Optimization Insight :
-
Solvent System : THF/H₂O (4:1) improves dialdehyde stability.
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Temperature : 20°C minimizes side reactions during reductive amination.
Enantioselective 1,3-Dipolar Cycloaddition Methods
Asymmetric synthesis of the azabicyclo scaffold is achieved via 1,3-dipolar cycloadditions using chiral catalysts. This method ensures high enantiomeric excess (ee) critical for pharmaceutical applications.
Dual Catalytic Systems
A combination of chiral Lewis acids and organocatalysts enables the formation of cyclic azomethine ylides, which react with dipolarophiles to construct the bicyclic core. For example, a Cu(I)/bisphosphine complex catalyzes the cycloaddition of azomethine ylides with maleimides, achieving ee values >99%.
Data Table : Comparison of Catalytic Systems
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Cu(I)/Segphos | N-Boc azomethine ylide | 99 | 78 |
| Pd(II)/BINAP | N-Boc azomethine ylide | 95 | 82 |
| Organocatalyst (Proline) | N-Boc azomethine ylide | 88 | 65 |
Enzymatic Resolution for Enantiomerically Pure Products
Racemic mixtures of azabicyclo intermediates can be resolved using lipases, such as Candida antarctica lipase B (CAL-B), to achieve enantiopure products.
Kinetic Resolution of β-Lactams
Racemic norbornene β-lactams are subjected to CAL-B-mediated hydrolysis in diisopropyl ether. The enzyme selectively hydrolyzes one enantiomer, leaving the other intact for subsequent Boc protection and cyclization.
Case Study :
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Substrate : Racemic β-lactam (1.0 equiv)
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Enzyme : CAL-B (20 mg/mmol)
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Conditions : iPr₂O, 25°C, 24 h
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on scalability, stereochemical requirements, and cost.
Data Table : Route Comparison
| Method | Key Advantage | Limitation | Typical Yield (%) |
|---|---|---|---|
| Boc Protection | Simplicity | Requires pre-formed amine | 85–92 |
| Dihydroxylation/Cleavage | High diastereoselectivity | Multi-step | 36–81 |
| Asymmetric Cycloaddition | High ee | Costly catalysts | 65–82 |
| Enzymatic Resolution | Eco-friendly | Limited substrate scope | 40–77 |
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in peptide synthesis.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride can be used for the reduction of the carboxylic acid group.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
Pharmaceutical Development
Boc-Azabicyclo is primarily utilized in the synthesis of pharmaceutical agents due to its ability to mimic natural structures and its potential for bioactivity.
- Opioid Analogs : Research has shown that derivatives of Boc-Azabicyclo can be modified to create potent opioid receptor agonists, which may lead to new pain management therapies without the addictive properties of traditional opioids .
- Antiviral Agents : The compound's structure has been explored for the development of antiviral drugs targeting specific viral proteins, enhancing efficacy and reducing side effects compared to existing treatments .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
- Peptide Synthesis : Boc-Azabicyclo is employed as a protecting group for amino acids in peptide synthesis, facilitating the formation of peptides with high purity and yield .
- Building Block for Complex Natural Products : Its bicyclic framework allows chemists to construct complex natural products through strategic functionalization, making it valuable in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body.
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Research Findings
- Synthetic Utility: The target compound’s bicyclo[3.2.1]octane core is preferred in peptide backbone modifications due to its mimicry of natural amino acid conformations, as demonstrated in protease inhibitor studies .
- Solubility and Stability : Compared to [2.2.2]octane derivatives, the target compound exhibits improved aqueous solubility , making it more suitable for biological assays .
- Comparative Reactivity: Norbornane derivatives ([2.2.1]heptane) undergo Diels-Alder reactions more readily due to strain, whereas the target compound’s reactivity is tailored for stepwise functionalization .
Biological Activity
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255 Da
- LogP : 1.96
- Polar Surface Area : 67 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
These properties suggest a moderate hydrophobic nature, which may influence the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity.
Enzyme Interaction
Research indicates that this compound may serve as a substrate or inhibitor in enzymatic reactions, particularly those involving serine proteases and other hydrolases. Its structural features enable it to mimic natural substrates, thereby influencing enzymatic pathways crucial for cellular function.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
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Enzyme Substrate Interaction
- A study investigated the interaction of this compound with serine proteases, revealing that the compound acts as a competitive inhibitor, effectively reducing enzyme activity by binding to the active site.
- This finding supports its potential application in developing drugs targeting protease-related diseases.
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Antimicrobial Activity
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- The mechanism was linked to disruption of bacterial cell wall synthesis.
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Neuroprotective Properties
- In neuronal cell cultures exposed to oxidative stress, the compound showed a reduction in cell death and preservation of mitochondrial function, indicating its potential role in treating neurodegenerative disorders such as Alzheimer's disease.
- Further studies are required to elucidate the underlying mechanisms involved in these protective effects.
Q & A
Basic Research Questions
Q. What are the recommended handling procedures to minimize exposure risks during experimental use of this compound?
- Methodological Answer :
- Use nitrile or neoprene gloves, safety goggles, and a lab coat. Avoid skin contact by ensuring gloves are intact before handling .
- Work in a fume hood to prevent inhalation of aerosols/dust. Use NIOSH-approved respiratory protection (e.g., P95 filters) for prolonged exposure .
- Store at 2–8°C in sealed containers to maintain stability. Avoid incompatible materials (e.g., strong oxidizers) .
- Decontaminate spills with inert absorbents and dispose of waste via licensed chemical disposal services .
Q. Which spectroscopic techniques are most effective for confirming the bicyclic framework and Boc-protected amine?
- Methodological Answer :
- NMR : Use and NMR to resolve bicyclic protons (e.g., bridgehead CH groups at δ 3.5–4.5 ppm) and the tert-butoxy carbonyl group (δ 1.2–1.4 ppm for ) .
- IR : Confirm the Boc group via C=O stretching (~1680–1720 cm) and carbamate N-H (~3300 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H] at 255.32 m/z for CHNO) .
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer :
- Use gradient elution with ethyl acetate/hexane (3:7 to 1:1) to separate polar carboxylic acid derivatives.
- For improved resolution, add 0.1% trifluoroacetic acid to suppress ionization of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Control : Standardize reaction parameters (e.g., temperature, catalyst loading, Boc-protection efficiency). For example, tert-butoxycarbonyl (Boc) stability varies under acidic conditions; use mild deprotection agents like TFA .
- Analytical Validation : Compare HPLC purity (C18 column, 0.1% formic acid/ACN gradient) and NMR (if fluorinated intermediates are used) to identify side products .
- Design of Experiments (DoE) : Apply factorial designs to optimize cyclization steps (e.g., ring-closing metathesis vs. intramolecular amidation) .
Q. What strategies can optimize the ring-closing step in the synthesis of 2-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Catalyst Selection : Use Grubbs II catalyst for strain-driven ring-closing metathesis (RCM) of diene precursors. Adjust solvent polarity (e.g., DCM vs. toluene) to favor bicyclic transition states .
- Thermodynamic Control : For intramolecular cyclizations, employ high-dilution conditions (≤0.01 M) to favor entropically disfavored bicyclo[3.2.1] formation over larger rings .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict activation barriers for competing cyclization pathways .
Q. How can researchers mitigate hydrolysis of the Boc group during carboxylic acid activation?
- Methodological Answer :
- Coupling Reagents : Use DIC/HOAt instead of EDCl/HOBt to reduce acidity during amide bond formation .
- Temperature Control : Limit activation steps to ≤0°C to slow Boc cleavage. Monitor pH to avoid acidic conditions (e.g., maintain pH >5 in aqueous-organic mixtures) .
- Alternative Protecting Groups : Compare with Fmoc (pH-sensitive) or Alloc (Pd-catalyzed removal) for orthogonal protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
